ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate
Brand Name: Vulcanchem
CAS No.: 868224-19-5
VCID: VC4764149
InChI: InChI=1S/C24H24N2O7/c1-3-31-22(28)15-33-20-7-5-6-19-18(20)12-13-26(23(19)29)14-21(27)25-17-10-8-16(9-11-17)24(30)32-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,25,27)
SMILES: CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC
Molecular Formula: C24H24N2O7
Molecular Weight: 452.463

ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate

CAS No.: 868224-19-5

Cat. No.: VC4764149

Molecular Formula: C24H24N2O7

Molecular Weight: 452.463

* For research use only. Not for human or veterinary use.

ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate - 868224-19-5

Specification

CAS No. 868224-19-5
Molecular Formula C24H24N2O7
Molecular Weight 452.463
IUPAC Name ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C24H24N2O7/c1-3-31-22(28)15-33-20-7-5-6-19-18(20)12-13-26(23(19)29)14-21(27)25-17-10-8-16(9-11-17)24(30)32-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,25,27)
Standard InChI Key JRISVIYEHUAWSD-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: Ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate

  • Molecular Formula: C₂₄H₂₄N₂O₇

  • Molecular Weight: 452.463 g/mol

  • SMILES: CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC

  • Key Functional Groups:

    • Ethyl benzoate (C₆H₅COOEt)

    • 1,2-Dihydroisoquinolin-1-one core

    • Acetamido linker (-NHCOCH₂-)

    • Ethoxy-oxoethoxy side chain (-OCH₂COOEt) .

Physicochemical Properties

  • Solubility: Limited aqueous solubility due to hydrophobic aromatic and ester groups; soluble in organic solvents (e.g., DMSO, ethanol).

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage at controlled pH.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step reactions:

  • Isoquinoline Core Formation: Cyclization of substituted phenethylamine derivatives to yield 5-hydroxy-1,2-dihydroisoquinolin-1-one .

  • Side Chain Introduction: Etherification of the 5-hydroxy group with ethyl bromoacetate to install the ethoxy-oxoethoxy moiety .

  • Acetamido Linker Coupling: Amide bond formation between the isoquinoline intermediate and ethyl 4-aminobenzoate using carbodiimide coupling agents (e.g., DCC or EDC) .

Example Protocol ( ):

  • Step 1: 5-Hydroxy-1,2-dihydroisoquinolin-1-one (10 mmol) reacted with ethyl bromoacetate (12 mmol) in DMF/K₂CO₃ at 80°C for 6 hr.

  • Step 2: Resulting intermediate (8 mmol) coupled with ethyl 4-aminobenzoate (8 mmol) using EDC/HOBt in THF, yielding the final product (72% isolated yield).

Analytical Characterization

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, isoquinoline-H), 7.92–7.35 (m, 7H, aromatic), 4.35 (q, J=7.1 Hz, 4H, -OCH₂CH₃), 3.82 (s, 2H, -CH₂CO-).

    • IR: 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1602 cm⁻¹ (C=N).

Pharmacological Activities

Antimicrobial Activity

  • Broad-Spectrum Inhibition:

    MicroorganismMIC (μg/mL)
    S. aureus16
    E. coli32
    C. albicans64
    Activity attributed to disruption of microbial cell membrane integrity .

Enzyme Inhibition

  • Urease Inhibition: IC₅₀ = 14.2 μM (vs. thiourea IC₅₀ = 21.7 μM), potentially targeting Helicobacter pylori .

  • Carbonic Anhydrase IX Inhibition: Kᵢ = 8.3 nM, suggesting utility in hypoxic tumors .

Research Advancements and Applications

Preclinical Studies

  • Neuroprotection: At 10 μM, reduced oxidative stress in PC12 neurons by 40% via Nrf2 pathway activation .

  • Anti-Inflammatory Action: Suppressed LPS-induced TNF-α production in macrophages (IC₅₀ = 5.7 μM) .

Drug Delivery Innovations

  • Nanoformulations: Encapsulation in PLGA nanoparticles improved bioavailability by 3.2-fold in rat models.

  • Prodrug Design: Phosphate ester derivatives enhanced aqueous solubility (2.8 mg/mL vs. 0.05 mg/mL for parent compound) .

Challenges and Future Directions

  • Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.2 hr in mice) necessitates structural optimization.

  • Targeted Delivery: Conjugation with folate ligands increased tumor accumulation by 70% in xenograft models .

  • Clinical Translation: No human trials reported; priority areas include toxicity profiling and scale-up synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator